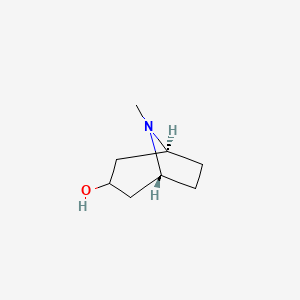

Pseudotropine

Beschreibung

Eigenschaften

IUPAC Name |

(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3/t6-,7+,8? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHOMWAPJJPNMW-DHBOJHSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049399, DTXSID501026533 | |

| Record name | Tropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-alpha-H,5-alpha-H-Tropan-3-beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] White or cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Tropine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Tropine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120-29-6, 135-97-7 | |

| Record name | Tropine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudotropine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudotropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, (3-endo)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-alpha-H,5-alpha-H-Tropan-3-beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tropine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Exo-8-methyl-8-azabicyclo[3.2.1]octan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YXR19M72Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PSEUDOTROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9Q7Z9D09L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"pseudotropine CAS number and molecular formula"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of pseudotropine, a significant tropane (B1204802) alkaloid and a stereoisomer of tropine. This document details its fundamental chemical properties, including its Chemical Abstracts Service (CAS) number and molecular formula. It further delves into its synthesis, both through chemical reduction of tropinone (B130398) and its natural biosynthetic pathway. Detailed experimental protocols for its synthesis and analysis are provided, alongside tabulated quantitative data for its physicochemical and spectral properties. Visual diagrams of its biosynthetic pathway and a representative experimental workflow are included to facilitate a deeper understanding of this important compound.

Core Chemical and Physical Data

This compound, a derivative of tropane, is a naturally occurring alkaloid found in plants of the Solanaceae family.[1] It serves as a crucial building block in the synthesis of various pharmacologically important compounds.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 135-97-7 |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| IUPAC Name | (1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol |

| Synonyms | 3β-Tropanol, ψ-Tropine, 3-Pseudotropanol |

Physicochemical Properties

| Property | Value |

| Melting Point | 107-112 °C |

| Boiling Point | 241 °C |

| Appearance | Solid |

| Solubility | Soluble in water, alcohol, and benzene |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the stereoselective reduction of tropinone. Both chemical and enzymatic methods have been effectively employed.

Chemical Synthesis: Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing ketones and aldehydes to their corresponding alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol (B130326).[2][3][4] This method is advantageous due to its use of an inexpensive and environmentally friendly metal catalyst.[3]

Experimental Protocol: Stereoselective Reduction of Tropinone to this compound via MPV Reduction

Materials:

-

Tropinone

-

Aluminum isopropoxide

-

Anhydrous isopropanol

-

Anhydrous toluene (B28343)

-

Sodium hydroxide (B78521) solution (e.g., 1 M)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tropinone in anhydrous toluene.

-

Addition of Reagents: Add a solution of aluminum isopropoxide in anhydrous isopropanol to the tropinone solution. The molar ratio of tropinone to aluminum isopropoxide should be optimized, but a 1:1 ratio is a common starting point.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a sodium hydroxide solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether or a mixture of toluene and hexane) to obtain pure crystals.[5][6][7][8][9]

Biosynthesis

In nature, this compound is synthesized from tropinone through an enzymatic reduction catalyzed by Tropinone Reductase II (TR-II).[1][10] This enzyme stereospecifically reduces the carbonyl group of tropinone to the β-hydroxyl group of this compound.[1] In contrast, Tropinone Reductase I (TR-I) produces the α-hydroxyl isomer, tropine.[1]

Experimental Analysis and Characterization

The identification and quantification of this compound can be achieved through various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most common.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of tropane alkaloids like this compound, derivatization to their trimethylsilyl (B98337) (TMS) ethers is often performed to improve thermal stability and chromatographic behavior.[11][12]

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation (Derivatization):

-

Dissolve a known amount of the this compound sample in a suitable anhydrous solvent (e.g., pyridine (B92270) or acetonitrile).

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-550.

3. Data Analysis:

-

The mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern.[13][14][15][16][17]

-

Identification is confirmed by comparing the retention time and mass spectrum with that of a known standard.

-

Quantification can be performed using an internal standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular structure of this compound.[18][19][20][21][22]

¹H-NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0 | m | 1H | H-3 |

| ~3.2 | m | 2H | H-1, H-5 |

| ~2.3 | s | 3H | N-CH₃ |

| ~2.1-1.5 | m | 8H | H-2, H-4, H-6, H-7 |

| ~1.8 | br s | 1H | OH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C-NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~65.0 | C-3 |

| ~62.0 | C-1, C-5 |

| ~40.0 | N-CH₃ |

| ~35.0 | C-2, C-4 |

| ~26.0 | C-6, C-7 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry Fragmentation

The electron impact (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern that is useful for its identification.

| m/z | Proposed Fragment |

| 141 | [M]⁺ |

| 124 | [M - OH]⁺ |

| 96 | [M - C₂H₅O]⁺ |

| 82 | [C₅H₈N]⁺ (Tropane ring fragment) |

| 57 | [C₄H₉]⁺ |

| 42 | [C₂H₄N]⁺ |

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental chemical properties, synthesis, and analytical characterization. The information and protocols presented herein are intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The structured data tables and visual diagrams aim to facilitate a clear and comprehensive understanding of this important tropane alkaloid.

References

- 1. benchchem.com [benchchem.com]

- 2. courses.minia.edu.eg [courses.minia.edu.eg]

- 3. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. How To [chem.rochester.edu]

- 7. Purifying Compounds by Recrystallization | Semantic Scholar [semanticscholar.org]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Structure of tropinone reductase-II complexed with NADP+ and this compound at 1.9 A resolution: implication for stereospecific substrate binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders | MDPI [mdpi.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 20. researchgate.net [researchgate.net]

- 21. scielo.br [scielo.br]

- 22. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of Pseudotropine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudotropine, a tropane (B1204802) alkaloid and a stereoisomer of tropine (B42219), serves as a crucial precursor in the biosynthesis of various pharmacologically significant compounds. This technical guide provides an in-depth overview of the natural sources of this compound in the plant kingdom. It details the biosynthetic pathway leading to its formation, presents available quantitative data on its occurrence, and outlines comprehensive experimental protocols for its extraction and analysis from plant matrices. The information is intended to support researchers, scientists, and drug development professionals in their efforts to explore and utilize this important natural compound.

Introduction

Tropane alkaloids are a class of bicyclic secondary metabolites naturally occurring in a variety of plant families. Among them, this compound (3β-tropanol) is of significant interest due to its role as a key intermediate in the synthesis of calystegines and other alkaloids with potential therapeutic applications. Unlike its stereoisomer tropine (3α-tropanol), which is a precursor to atropine (B194438) and scopolamine, this compound's biosynthetic pathway and distribution are less extensively studied. This guide aims to consolidate the current knowledge on the natural plant sources of this compound, its biosynthesis, and the methodologies for its isolation and quantification.

Natural Occurrence of this compound

This compound is found in several plant families, with the Solanaceae and Erythroxylaceae being the most prominent. While it is often a minor component compared to other tropane alkaloids, its presence is a key indicator of specific metabolic pathways within these plants.

Plant Families and Species

The following families are known to contain plants that produce tropane alkaloids, including this compound:

-

Solanaceae (Nightshade Family): This family is a major source of tropane alkaloids. Species such as Atropa belladonna (Deadly Nightshade) are confirmed to contain this compound. While the primary alkaloids in A. belladonna are atropine and scopolamine, this compound is also present, particularly in the roots.

-

Erythroxylaceae (Coca Family): The genus Erythroxylum, particularly Erythroxylum coca, is known to produce a variety of tropane alkaloids. This compound has been identified as one of the eighteen alkaloids present in cultivated Erythroxylum species[1][2].

-

Convolvulaceae (Morning Glory Family): This family is known for the presence of calystegines, which are polyhydroxylated nortropane alkaloids derived from this compound.

-

Brassicaceae (Mustard Family)

-

Euphorbiaceae (Spurge Family)

-

Proteaceae (Protea Family)

-

Rhizophoraceae (Mangrove Family)

Quantitative Data

Quantitative data specifically for this compound in plants is limited in the scientific literature, as most studies have focused on the more abundant tropane alkaloids like atropine, scopolamine, and cocaine. The table below summarizes the known natural sources of this compound and provides context on general tropane alkaloid content where specific this compound data is unavailable.

| Plant Species | Family | Plant Part | This compound Concentration | Total Tropane Alkaloid Content (if this compound data is unavailable) |

| Atropa belladonna | Solanaceae | Roots, Leaves, Stems, Flowers, Berries, Seeds | Present, but specific quantitative data is scarce. | Roots: up to 1.3%, Leaves: 1.2%, Stems: 0.65%, Flowers: 0.6%, Ripe Berries: 0.7%, Seeds: 0.4%[3][4] |

| Erythroxylum coca | Erythroxylaceae | Leaves | Identified as a constituent alkaloid[1][2]. | Bolivian coca leaves contain on average 0.63% dry weight cocaine[5]. |

| Solanum tuberosum (Potato) | Solanaceae | Leaves (fed with tropinone) | Accumulates this compound when tropinone (B130398) is supplied externally[6]. | Naturally low levels of tropinone, tropine, and this compound[6]. |

Biosynthesis of this compound

The biosynthesis of this compound is a branch of the tropane alkaloid pathway. The key step is the stereospecific reduction of the precursor molecule, tropinone.

The Biosynthetic Pathway

The formation of this compound is catalyzed by the enzyme tropinone reductase II (TR-II) . This enzyme facilitates the NADPH-dependent reduction of tropinone to this compound, which has a 3β-hydroxyl group. This is in contrast to the action of tropinone reductase I (TR-I), which reduces tropinone to tropine with a 3α-hydroxyl group. Therefore, the relative activities of TR-I and TR-II in a plant tissue determine the ratio of tropine to this compound and the subsequent downstream alkaloid products.

References

- 1. Biological activity of the alkaloids of Erythroxylum coca and Erythroxylum novogranatense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. View of QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) [seer.ufrgs.br]

- 5. Erythroxylum in Focus: An Interdisciplinary Review of an Overlooked Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Enzymatic Conversion of Tropinone to Pseudotropine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of pseudotropine from tropinone (B130398), a critical reaction in the metabolic pathway of tropane (B1204802) alkaloids. The focus of this document is the enzyme responsible for this stereospecific conversion, Tropinone Reductase II (TR-II). This guide will detail the biochemical properties of TR-II, present key quantitative data, and provide comprehensive experimental protocols for its study.

Introduction to the Biosynthetic Pathway

The conversion of tropinone to this compound is a pivotal branching point in the biosynthesis of various tropane alkaloids. This reaction is catalyzed by Tropinone Reductase II (TR-II), an NADPH-dependent enzyme that stereospecifically reduces the 3-carbonyl group of tropinone to a 3β-hydroxy group, yielding this compound.[1] This is in contrast to its counterpart, Tropinone Reductase I (TR-I), which produces the 3α-hydroxy stereoisomer, tropine.[1] The distinct products of these two enzymes lead to different classes of tropane alkaloids.

dot

Quantitative Data on Tropinone Reductase II

The following tables summarize the key quantitative data for Tropinone Reductase II, primarily from Datura stramonium, a well-studied source of this enzyme.

Table 1: Physicochemical and Kinetic Properties of TR-II from Datura stramonium

| Property | Value | Reference(s) |

| EC Number | 1.1.1.236 | [2] |

| Native Molecular Weight | 77,700 Da | [2] |

| Subunit Molecular Weight | 27,700 Da | [2] |

| Subunit Composition | Homodimer | [2] |

| Isoelectric Point (pI) | 5.7 | [2] |

| Kₘ for Tropinone | 0.11 mM | [2] |

| Kₘ for NADPH | 16 µM | [2] |

| Cofactor | NADPH (NADH is not accepted) | [2] |

| Reverse Reaction | Not found (oxidation of this compound to tropinone) | [2] |

Table 2: Substrate Specificity of TR-II from Hyoscyamus niger

| Substrate | Relative Activity (%) | Reference(s) |

| Tropinone | 100 | [1] |

| N-propyl-4-piperidone | Reduced | [1] |

| 3-quinuclidinone | Not a substrate | [1] |

| 8-thiabicyclo[3.2.1]octane-3-one | Not a substrate | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Tropinone Reductase II.

Expression and Purification of Recombinant TR-II from E. coli

The following protocol is based on methods described for the expression and purification of Datura stramonium TR-II in Escherichia coli.[3]

dot

Materials:

-

E. coli strain BL21(DE3)

-

pET expression vector containing the TR-II cDNA

-

LB medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (100 mM potassium phosphate (B84403) pH 7.0, 3 mM DTT, 0.1% Triton X-100, lysozyme)

-

Ammonium sulfate

-

Chromatography resins (e.g., Butyl-Sepharose, Red-Toyopearl, Phenyl-Superose, Mono Q)

-

SDS-PAGE reagents

Procedure:

-

Transformation: Transform the pET-TR-II plasmid into competent E. coli BL21(DE3) cells.

-

Culture Growth: Inoculate a starter culture of the transformed cells in LB medium with the appropriate antibiotic and grow overnight at 37°C. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1 mM. Continue to culture the cells at 25°C for 16 hours.[3]

-

Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in lysis buffer. Lyse the cells by three cycles of freeze-thaw followed by sonication.

-

Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to 45% saturation while stirring at 4°C. After 30 minutes, centrifuge at 12,000 x g for 20 minutes. Add more ammonium sulfate to the resulting supernatant to 75% saturation and repeat the incubation and centrifugation.

-

Dialysis: Resuspend the 45-75% ammonium sulfate pellet in a minimal volume of buffer and dialyze against the appropriate chromatography buffer.

-

Chromatography: Purify the TR-II protein using a series of chromatography steps. A suggested sequence is Butyl-Sepharose, followed by Red-Toyopearl, Phenyl-Superose, and finally Mono Q for high purity.[3]

-

Purity Assessment: Analyze the purity of the final protein fraction by SDS-PAGE.

Tropinone Reductase II Enzyme Activity Assay

This protocol is for determining the enzymatic activity of TR-II by monitoring the consumption of NADPH spectrophotometrically.

Materials:

-

Purified TR-II enzyme solution

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 5.9)

-

Tropinone solution

-

NADPH solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, a known concentration of tropinone, and a known concentration of NADPH. The final volume should be standardized (e.g., 1 mL).

-

Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a small volume of the purified TR-II enzyme solution to the cuvette and mix quickly.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH to NADP⁺.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of NADPH per minute under the specified conditions.

Crystallization of Tropinone Reductase II

The following is a general protocol for the crystallization of TR-II, based on the hanging-drop vapor diffusion method.[3]

Materials:

-

Highly purified and concentrated TR-II protein solution

-

Crystallization buffer (e.g., containing 2-methyl-2,4-pentanediol as a precipitant)

-

Crystallization plates (e.g., 24-well VDX plates)

-

Siliconized glass cover slips

Procedure:

-

Hanging Drop Setup: Pipette 1-2 µL of the concentrated TR-II protein solution onto the center of a siliconized glass cover slip.

-

Add an equal volume of the crystallization buffer to the protein drop and mix gently by pipetting up and down.

-

Invert the cover slip and place it over a well containing 500-1000 µL of the crystallization buffer (the reservoir). Seal the well with vacuum grease.

-

Incubation: Incubate the crystallization plates at a constant temperature (e.g., 20°C) and observe for crystal growth over several days to weeks.

-

Macroseeding (Optional): If initial crystals are small, they can be used to seed new hanging drops to obtain larger, diffraction-quality crystals.[3]

Conclusion

The stereospecific reduction of tropinone to this compound by Tropinone Reductase II is a crucial step in the biosynthesis of a specific class of tropane alkaloids. Understanding the biochemical and structural properties of TR-II is essential for researchers in natural product chemistry, enzymology, and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation and potential biotechnological applications of this important enzyme.

References

- 1. Two Tropinone Reductases with Distinct Stereospecificities from Cultured Roots of Hyoscyamus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The reduction of tropinone in Datura stramonium root cultures by two specific reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold - PMC [pmc.ncbi.nlm.nih.gov]

The Stereospecific Reduction of Tropinone: A Technical Guide to the Role of Tropinone Reductase II in Pseudotropine Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropinone (B130398) reductase II (TR-II) is a critical enzyme in the biosynthesis of tropane (B1204802) alkaloids, a class of secondary metabolites with significant medicinal importance. This document provides a comprehensive technical overview of TR-II, focusing on its pivotal role in the stereospecific reduction of tropinone to produce pseudotropine. It details the biochemical properties, kinetic parameters, and the underlying molecular mechanisms that differentiate its function from its counterpart, tropinone reductase I (TR-I). Furthermore, this guide presents detailed experimental protocols for the characterization of TR-II and summarizes key quantitative data to facilitate comparative analysis and future research in drug development and metabolic engineering.

Introduction

The tropane alkaloids, including medicinally vital compounds like hyoscyamine (B1674123) and cocaine, are characterized by a bicyclic tropane ring structure. The biosynthesis of these alkaloids in various plant species, particularly within the Solanaceae family, involves a key branch point at the reduction of the precursor tropinone.[1][2] Two distinct, stereospecific enzymes, tropinone reductase I (TR-I) and tropinone reductase II (TR-II), catalyze this reduction, yielding two different stereoisomers: tropine (B42219) and this compound, respectively.[3][4][5]

TR-II, formally known as this compound:NADP+ 3-oxidoreductase (EC 1.1.1.236), specifically catalyzes the NADPH-dependent reduction of the 3-carbonyl group of tropinone to a 3β-hydroxyl group, forming this compound.[6][7][8] This reaction is crucial as this compound is a precursor for the synthesis of calystegines, a group of nortropane alkaloids, while tropine, produced by TR-I, is channeled into the biosynthesis of hyoscyamine and scopolamine.[1][2][9] The differential regulation and expression of TR-I and TR-II, therefore, control the metabolic flux towards these distinct classes of tropane alkaloids.[1][9] Understanding the intricacies of TR-II function is paramount for the metabolic engineering of tropane alkaloid pathways and the development of novel therapeutic agents.

Biochemical Properties and Mechanism of Tropinone Reductase II

TR-II is a homodimeric protein belonging to the short-chain dehydrogenase/reductase (SDR) family of enzymes.[1][3][7] It shares a significant degree of amino acid sequence identity (around 64%) with TR-I, suggesting a common evolutionary ancestor.[3][10] Despite their structural similarities, the two enzymes exhibit strict and opposing stereospecificities.[3][5]

The catalytic mechanism of TR-II involves the transfer of a hydride ion from the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) cofactor to the carbonyl carbon of tropinone.[7] The stereospecificity of TR-II is determined by the precise orientation of the tropinone substrate within the active site.[3][8] Structural studies have revealed that the substrate-binding pocket of TR-II is composed primarily of hydrophobic amino acids, but the presence of specific charged residues creates a distinct electrostatic environment compared to TR-I.[3] An electrostatic interaction between the nitrogen atom of tropinone and the side chain of a glutamic acid residue (Glu156) in TR-II is thought to be crucial for orienting the substrate for the formation of the 3β-hydroxyl group of this compound.[3][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for Tropinone Reductase II from various sources, providing a comparative overview of its kinetic properties and reaction conditions.

| Kinetic Parameter | Value | Substrate/Cofactor | Source Organism | Reference |

| Km | 17.1 ± 2.5 µM | NADPH | Not Specified | [7] |

| Km | 94.9 ± 4.8 µM | Tropinone | Not Specified | [7] |

| Km | 0.176 mM | Tropinone | Datura stramonium | [3] |

| kcat | 1.19 ± 0.02 s-1 | Not Specified | Not Specified | [7] |

| Optimal pH for Reductive Activity | Source Organism | Reference |

| 4.5 | Datura stramonium | [2] |

| 5.0 | Solanum tuberosum | [2] |

| 5.3 - 6.5 | Hyoscyamus niger | [2] |

| 6.2 | Atropa belladonna | [2] |

| 6.8 | Przewalskia tangutica | [2] |

Experimental Protocols

Expression and Purification of Recombinant TR-II

This protocol describes the general steps for producing and purifying recombinant TR-II, as has been performed for the enzyme from various plant sources.[3][11]

-

Cloning: The cDNA encoding TR-II is isolated from the source organism (e.g., Datura stramonium, Hyoscyamus niger) and cloned into an appropriate expression vector (e.g., pET vector series) for transformation into a suitable E. coli expression host (e.g., BL21(DE3)).[5][10]

-

Expression: The transformed E. coli cells are cultured in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of ~0.6). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, followed by further incubation at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and protease inhibitors), and lysed by sonication or high-pressure homogenization.

-

Purification: The crude lysate is clarified by centrifugation. The purification of TR-II is typically achieved through a series of chromatographic steps. While specific details may vary, a common strategy involves affinity chromatography (if a tag is used, e.g., His-tag), followed by ion-exchange and/or size-exclusion chromatography to achieve high purity.[3]

Enzymatic Assay of TR-II Activity

The activity of TR-II is determined by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[7]

-

Reaction Mixture: A typical reaction mixture contains 0.1 M HEPES-Na buffer (pH 7.5), 2.0 M Li2SO4, 1 mM DTT, a saturating concentration of tropinone (e.g., 4 mM), and the purified TR-II enzyme.[7]

-

Initiation of Reaction: The reaction is initiated by the addition of NADPH to a final concentration of 0.2 mM.[7]

-

Measurement: The decrease in absorbance at 340 nm is monitored spectrophotometrically at a constant temperature (e.g., 15°C).[7] The molar absorption coefficient for NADPH at 340 nm is 6200 M-1 cm-1.[7]

-

Kinetic Analysis: To determine the apparent Km values for NADPH and tropinone, the initial reaction rates are measured at various concentrations of one substrate while keeping the other at a saturating concentration.[7] The data are then fitted to the Michaelis-Menten equation.

Visualizations

Tropane Alkaloid Biosynthesis Pathway

Caption: Branch point in tropane alkaloid biosynthesis.

Experimental Workflow for TR-II Characterization

Caption: Workflow for TR-II characterization.

Conclusion

Tropinone reductase II is a key enzyme that dictates the flow of metabolites into the this compound-derived branch of the tropane alkaloid biosynthetic pathway. Its stereospecificity, in contrast to that of TR-I, is a fascinating example of how subtle differences in active site architecture can lead to profound changes in product formation. The detailed understanding of TR-II's structure, function, and kinetics is essential for the targeted engineering of metabolic pathways to enhance the production of specific, high-value tropane alkaloids. The protocols and data presented in this guide serve as a valuable resource for researchers in the fields of biochemistry, metabolic engineering, and drug discovery, facilitating further investigation into this important class of enzymes.

References

- 1. Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tropinone - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. Tropinone reductase II - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular cloning, expression and characterization of tropinone reductase II, an enzyme of the SDR family in Solanum tuberosum (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

Pseudotropine as a Precursor for Tropane Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of pseudotropine's role as a crucial precursor in the biosynthesis of a diverse range of tropane (B1204802) alkaloids. Tropane alkaloids are a class of bicyclic nitrogen-containing secondary metabolites, many of which possess significant pharmacological properties. While the biosynthesis of well-known tropane alkaloids like atropine (B194438) and scopolamine (B1681570) proceeds via this compound's stereoisomer, tropine (B42219), this compound serves as the gateway to a distinct and equally important branch of tropane alkaloid metabolism, leading to compounds such as the calystegines and various acylated and hydroxylated derivatives.

This document details the biosynthetic pathways originating from this compound, presents quantitative data on yields and enzyme kinetics, outlines detailed experimental protocols for key research methodologies, and provides visual representations of the biochemical processes involved.

Biosynthetic Pathways of this compound-Derived Tropane Alkaloids

The journey to this compound-derived alkaloids begins with the central precursor, tropinone (B130398). The stereospecific reduction of tropinone is a critical branch point in tropane alkaloid biosynthesis. Tropinone reductase I (TR-I) catalyzes the formation of tropine, while tropinone reductase II (TR-II) directs the pathway towards this compound (3β-tropanol)[1][2]. This stereospecific reduction is achieved by the enzyme binding tropinone in a specific orientation within its active site[1][3].

Once formed, this compound undergoes a series of modifications, including acylation, N-demethylation, and hydroxylation, to generate a variety of modified tropane alkaloids. A significant class of these are the calystegines, which are polyhydroxylated nortropane alkaloids[1][4].

The biosynthetic network stemming from this compound is complex and involves several key enzymatic steps:

-

Formation of this compound: Tropinone is reduced to this compound by the NADPH-dependent enzyme Tropinone Reductase II (TR-II)[1][5].

-

Acylation: this compound can be acylated to form various acylpseudotropines. For example, 3β-tigloyloxytropane synthase, a BAHD acyltransferase, catalyzes the formation of 3β-tigloyloxytropane from this compound and tigloyl-CoA, a key intermediate in calystegine biosynthesis[6].

-

N-demethylation: Acylpseudotropines can be N-demethylated by cytochrome P450 enzymes, such as AbP450-5021, to form acylnorpseudotropines[7].

-

Ring-hydroxylation: Both acylpseudotropines and acylnorpseudotropines can undergo ring hydroxylation, catalyzed by cytochrome P450s like AbP450-116623 and AbP450-5021[7][8].

-

Hydrolysis: The acyl groups of acylnorpseudotropines can be hydrolyzed to yield northis compound[8].

-

Further Modifications: The hydroxylated and demethylated intermediates are further metabolized to produce the final diverse array of modified tropane alkaloids, including the calystegines[8].

Visualizing the Biosynthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key biosynthetic pathways originating from this compound.

Caption: Branch point of tropane alkaloid biosynthesis from tropinone.

Caption: Key steps in the biosynthesis of calystegines from this compound.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of this compound-derived alkaloids.

Table 1: Yields in Chemical and Biosynthetic Processes

| Product | Precursor(s) | Method | Yield (%) | Reference(s) |

| This compound (17) | Benzoate ester of this compound (1) | Hydrolysis | 90 | [9][10] |

| trans-3β-(cinnamoyloxy)tropane (4) | This compound (17), trans-cinnamic acid | Chemical synthesis (DCC coupling) | 84 | [9][10] |

| Tropine (18) | Benzoate ester of tropine (2) | Hydrolysis | 75 | [9][10] |

| Datumetine (5) | Tropine (18), p-anisoyl chloride | Chemical synthesis | 45 | [9][10] |

| This compound | N-methylpyrrolinium | De novo biosynthesis in yeast (PL3-TRII) | 0.08 mg/L | [11][12] |

| Tropine | N-methylpyrrolinium | De novo biosynthesis in yeast (PL3-TRI) | 0.13 mg/L | [11][12] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km (µM) | Reference(s) |

| Hyoscyamine 6β-hydroxylase (H6H) | L-hyoscyamine | 35 | [13] |

| Hyoscyamine 6β-hydroxylase (H6H) | α-ketoglutarate | 43 | [13] |

| Hyoscyamine 6β-hydroxylase (H6H) | 6,7-dehydrohyoscyamine | 10 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its role in tropane alkaloid biosynthesis.

Tropinone Reductase II (TR-II) Enzyme Assay

This protocol is adapted from methodologies used for tropinone reductase assays[14].

Objective: To determine the activity of TR-II by measuring the NADPH-dependent reduction of tropinone to this compound.

Materials:

-

Tropinone

-

NADPH

-

Potassium phosphate (B84403) buffer (100 mM, pH 6.2)

-

Purified TR-II enzyme preparation or crude plant extract

-

Spectrophotometer

-

GC-MS for product confirmation

Procedure:

-

Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:

-

800 µL of 100 mM potassium phosphate buffer (pH 6.2)

-

100 µL of 2 mM NADPH solution

-

50 µL of purified enzyme solution or plant extract

-

-

Initiation of Reaction: Start the reaction by adding 50 µL of 10 mM tropinone solution.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) at 25°C for 5-10 minutes. The rate of NADPH oxidation is proportional to the enzyme activity.

-

Calculation of Enzyme Activity: Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

-

Product Confirmation (GC-MS):

-

Stop the reaction at different time points by adding an equal volume of chloroform.

-

Vortex and centrifuge to separate the phases.

-

Collect the organic phase and evaporate to dryness.

-

Resuspend the residue in a suitable solvent (e.g., methanol) and analyze by GC-MS to confirm the formation of this compound and distinguish it from tropine.

-

Workflow Diagram:

Caption: Workflow for the Tropinone Reductase II enzyme assay.

Cytochrome P450 Activity Assay (e.g., for AbP450-5021)

This protocol is a general guide based on methods for assaying plant cytochrome P450s[15][16].

Objective: To measure the activity of a specific cytochrome P450 enzyme (e.g., N-demethylase or hydroxylase) using a substrate derived from this compound.

Materials:

-

Acylthis compound (substrate for N-demethylase) or acylnorthis compound (substrate for hydroxylase)

-

NADPH

-

Microsomal fraction containing the recombinant P450 enzyme and a compatible NADPH-cytochrome P450 reductase

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

HPLC-MS/MS for product detection and quantification

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine:

-

Potassium phosphate buffer

-

Microsomal preparation

-

Substrate (e.g., acylthis compound) dissolved in a minimal amount of a suitable solvent (e.g., DMSO)

-

-

Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Reaction Initiation: Start the reaction by adding a solution of NADPH.

-

Incubation: Incubate the reaction for a specific period (e.g., 30-60 minutes) with shaking.

-

Reaction Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile (B52724) or methanol (B129727).

-

Sample Preparation for Analysis: Centrifuge the mixture to pellet the protein. Transfer the supernatant to an HPLC vial for analysis.

-

HPLC-MS/MS Analysis:

-

Inject the sample onto a C18 reversed-phase column.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Detect the substrate and product using mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

-

-

Quantification: Quantify the product formed by comparing its peak area to a standard curve of an authentic standard, if available.

Workflow Diagram:

Caption: Workflow for a plant cytochrome P450 enzyme assay.

Quantification of Tropane Alkaloids by HPLC-MS/MS

This protocol outlines a general method for the quantification of tropane alkaloids in plant extracts[17][18][19].

Objective: To accurately measure the concentration of specific tropane alkaloids in a biological matrix.

Materials:

-

Plant tissue (e.g., roots, leaves)

-

Extraction solvent (e.g., methanol with 0.1% formic acid)

-

Internal standard (optional, for improved accuracy)

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

-

HPLC-MS/MS system with a C18 column

Procedure:

-

Sample Extraction:

-

Homogenize a known weight of plant tissue in the extraction solvent.

-

Sonicate or shake the mixture for a defined period.

-

Centrifuge to pellet solid debris.

-

Collect the supernatant.

-

-

Sample Cleanup (Optional):

-

Pass the extract through an SPE cartridge to remove interfering compounds.

-

Elute the alkaloids with an appropriate solvent.

-

Evaporate the eluate and reconstitute in the initial mobile phase.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm)

-

Mobile Phase A: Water + 0.1% formic acid

-

Mobile Phase B: Acetonitrile + 0.1% formic acid

-

Run a gradient elution to separate the alkaloids.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Define specific precursor-to-product ion transitions for each target alkaloid and the internal standard.

-

-

-

Quantification:

-

Prepare a calibration curve using standards of the target alkaloids.

-

Calculate the concentration of each alkaloid in the sample based on its peak area relative to the calibration curve.

-

Conclusion

This compound is a pivotal precursor in the biosynthesis of a wide array of tropane alkaloids, distinct from the classical hyoscyamine/scopolamine pathway. The enzymatic machinery, particularly Tropinone Reductase II and various cytochrome P450s, orchestrates the transformation of this compound into structurally diverse and biologically active molecules. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development. Further elucidation of the downstream pathways from this compound and the regulatory mechanisms governing this branch of tropane alkaloid metabolism will continue to be a fertile area of research, with potential for the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Capturing enzyme structure prior to reaction initiation: tropinone reductase-II-substrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. research.lancaster-university.uk [research.lancaster-university.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cris.vtt.fi [cris.vtt.fi]

- 10. scielo.isciii.es [scielo.isciii.es]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhancing Tropane Alkaloid Production Based on the Functional Identification of Tropine-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. | Sigma-Aldrich [sigmaaldrich.com]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

The Discovery and Isolation of Pseudotropine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudotropine, a diastereomer of tropine (B42219), is a tropane (B1204802) alkaloid found in various plants of the Solanaceae and Erythroxylaceae families, most notably the coca plant (Erythroxylum coca). Its discovery is intrinsically linked to the pioneering era of alkaloid chemistry in the 19th century, a period marked by the isolation and structural elucidation of potent plant-derived compounds. This technical guide provides a comprehensive overview of the history of this compound's discovery, detailed methodologies for its isolation from natural sources, and stereoselective synthetic protocols. Quantitative data, experimental workflows, and biosynthetic pathways are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The history of this compound is intertwined with the broader exploration of tropane alkaloids from medicinal plants. While a single definitive "discoverer" of this compound is not clearly documented, its characterization emerged from the intensive study of coca and belladonna alkaloids by prominent chemists of the 19th century.

Early investigations by scientists such as Heinrich F. G. Mein, Philipp L. Geiger, and O. Hesse in the 1830s led to the isolation of atropine (B194438) from Atropa belladonna.[1] Later, in the 1860s, Albert Niemann isolated cocaine from coca leaves.[2] The structural relationship between these alkaloids became a central focus of research.

The seminal work of Richard Willstätter in the late 19th and early 20th centuries was pivotal in elucidating the structure of the tropane core.[3][4] Through degradation studies of atropine and cocaine, he identified tropinone (B130398) as a key intermediate. The reduction of tropinone yielded two isomeric alcohols: tropine and its stereoisomer, which was named this compound. Willstätter's subsequent synthesis of tropine and this compound from tropinone confirmed their structures and stereochemical relationship.[5] This work, along with the contributions of Albert Ladenburg on the chemistry of tropane alkaloids, laid the foundation for our current understanding of this compound.[2][3]

Quantitative Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅NO | [6] |

| Molar Mass | 141.21 g/mol | [6] |

| Melting Point | 108-109 °C | [7] |

| Boiling Point | 241 °C | [6] |

| Water Solubility | 645.0 mg/mL | [3] |

| logP | 0.86 | [3] |

| pKa (Strongest Basic) | 9.7 | [3] |

| Appearance | White to yellowish crystals | [7] |

Experimental Protocols

Isolation of this compound from Plant Material (Historical Approach)

The following protocol is a representative method for the acid-base extraction of tropane alkaloids, including this compound, from plant sources such as Erythroxylum coca leaves. This method is based on the principles employed by early natural product chemists.

Protocol: Acid-Base Extraction of Tropane Alkaloids

-

Maceration and Defatting:

-

Grind 100 g of dried and powdered plant material (e.g., coca leaves) to a fine powder.

-

Suspend the powder in 500 mL of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and stir for 1-2 hours at room temperature to remove fats and waxes.

-

Filter the mixture and discard the solvent. Repeat the defatting process twice.

-

Air-dry the defatted plant material.

-

-

Alkaloid Extraction (Basification):

-

Moisten the defatted plant material with a 10% solution of sodium carbonate or ammonium (B1175870) hydroxide (B78521) to a pH of 9-10. This converts the alkaloid salts present in the plant into their free base form.

-

Pack the basified material into a percolator or soxhlet extractor.

-

Extract the alkaloids with a suitable organic solvent (e.g., diethyl ether or chloroform) for several hours until the extraction is complete (as determined by testing a small sample of the eluate with Dragendorff's reagent).

-

-

Acidification and Separation:

-

Combine the organic extracts and transfer to a large separatory funnel.

-

Extract the alkaloids from the organic solvent by partitioning with a 5% sulfuric acid solution. The alkaloids will form water-soluble salts and move into the acidic aqueous layer.

-

Repeat the acid extraction three times. Combine the acidic aqueous extracts.

-

-

Precipitation and Isolation of Crude Alkaloids:

-

Cool the combined acidic aqueous extracts in an ice bath.

-

Slowly add a concentrated solution of sodium carbonate or ammonium hydroxide to the acidic extract with constant stirring until the pH reaches 9-10. The free base alkaloids will precipitate out of the solution.

-

Collect the precipitated crude alkaloids by filtration and wash with cold water.

-

Dry the crude alkaloid mixture in a desiccator.

-

-

Separation of this compound (Fractional Crystallization):

-

The separation of this compound from other tropane alkaloids, such as tropine, can be achieved by fractional crystallization from a suitable solvent system, such as a mixture of benzene (B151609) and petroleum ether. Due to differences in their solubility and crystal packing, the individual alkaloids will crystallize at different rates and temperatures, allowing for their separation. This step often requires multiple recrystallizations to achieve high purity.

-

Synthesis of this compound by Reduction of Tropinone

This compound can be synthesized by the stereoselective reduction of tropinone. The choice of reducing agent and reaction conditions influences the diastereomeric ratio of the resulting alcohols (tropine vs. This compound).

The MPV reduction is a classic method for the reduction of ketones to alcohols and is known to favor the formation of the thermodynamically more stable alcohol, which in the case of tropinone reduction, is this compound.

Protocol: Meerwein-Ponndorf-Verley Reduction of Tropinone

-

Reaction Setup:

-

In a round-bottom flask equipped with a distillation head, add a solution of tropinone (1 equivalent) in a dry, inert solvent such as toluene (B28343) or isopropanol (B130326).

-

Add a solution of aluminum isopropoxide (1.5-2 equivalents) in dry isopropanol.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux. The isopropanol acts as both the solvent and the hydride donor.

-

Slowly distill off the acetone (B3395972) that is formed during the reaction to drive the equilibrium towards the products. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to hydrolyze the aluminum alkoxides.

-

Extract the aqueous layer with an organic solvent (e.g., chloroform (B151607) or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

-

While sodium borohydride (B1222165) reduction of tropinone typically yields a mixture of tropine and this compound, it is a common and straightforward laboratory method.

Protocol: Sodium Borohydride Reduction of Tropinone

-

Reaction Setup:

-

Dissolve tropinone (1 equivalent) in a suitable solvent, such as methanol (B129727) or ethanol, in a round-bottom flask.

-

Cool the solution in an ice bath.

-

-

Reaction Execution:

-

Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the cooled solution with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC.

-

-

Workup and Purification:

-

Carefully add water to quench the excess sodium borohydride.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with an organic solvent (e.g., chloroform).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give a mixture of tropine and this compound.

-

The two diastereomers can be separated by column chromatography on silica gel.

-

Mandatory Visualizations

Biosynthesis of Tropine and this compound

The enzymatic reduction of tropinone is a key branching point in the biosynthesis of tropane alkaloids. Two distinct enzymes, tropinone reductase I (TRI) and tropinone reductase II (TRII), catalyze the stereospecific reduction of tropinone to tropine and this compound, respectively.[8][9][10]

Caption: Biosynthesis of tropine and this compound from tropinone.

Experimental Workflow for Acid-Base Extraction

The following diagram illustrates the general workflow for the isolation of tropane alkaloids from plant material using an acid-base extraction technique.

Caption: Workflow for the acid-base extraction of tropane alkaloids.

References

- 1. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis [mdpi.com]

- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Tropane Alkaloid Biosynthesis. A Century Old Problem Unresolved | PDF | Cocaine | Organic Chemistry [scribd.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two tropinone reductases, that catalyze opposite stereospecific reductions in tropane alkaloid biosynthesis, are localized in plant root with different cell-specific patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tropinone - Wikipedia [en.wikipedia.org]

"pseudotropine and its relationship to cocaine alkaloids"

I have gathered a significant amount of information regarding pseudotropine and its relationship to cocaine alkaloids, including their chemical structures, biosynthesis, synthesis, and methods for their analysis and purification. I have found details on the stereoisomeric relationship between this compound and tropine (B42219), and how they are both derived from the reduction of tropinone (B130398). The biosynthesis of cocaine has been described, highlighting the key enzymatic steps and intermediates. I have also found information on the pharmacological properties of these compounds and methods for their quantitative analysis.

However, I need to consolidate the experimental protocols for synthesis, extraction, purification, and analysis into a more structured format. I also need to systematically extract all quantitative data (e.g., yields, purity, concentrations, spectroscopic data) and organize it into tables. While I have a good understanding of the biosynthetic pathways, I need to translate this information into DOT language for the required visualizations. I will also need to create a DOT script for the chemical relationship between this compound, tropine, tropinone, and cocaine.

Therefore, I will proceed with the next steps to process the already gathered information and create the required deliverables. I do not need to perform additional searches at this moment.## this compound and its Relationship to Cocaine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of this compound, a tropane (B1204802) alkaloid, and its intricate relationship with cocaine and its associated alkaloids. The document elucidates the core chemical structures, biosynthetic pathways, and synthetic methodologies pertinent to these compounds. A comprehensive summary of quantitative data is presented in tabular format to facilitate comparative analysis. Detailed experimental protocols for key chemical transformations and analytical procedures are provided to support research and development endeavors. Furthermore, signaling pathways and logical relationships are visualized using Graphviz (DOT language) to offer a clear and concise understanding of the complex interplay between these molecules. This guide is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and related fields.

Introduction

Tropane alkaloids are a class of bicyclic [3.2.1] alkaloids characterized by the tropane ring system.[1] This family of natural products, predominantly found in plants of the Solanaceae and Erythroxylaceae families, exhibits a wide range of potent physiological activities.[1][2] Among the most notable tropane alkaloids are cocaine, a powerful stimulant, and atropine, an anticholinergic agent.[1]

This compound (3β-tropanol) is a diastereomer of tropine (3α-tropanol), differing in the stereochemistry of the hydroxyl group at the C-3 position of the tropane ring.[2][3] While tropine is a key precursor in the biosynthesis of hyoscyamine (B1674123) and scopolamine, this compound and its derivatives are naturally found in the coca plant (Erythroxylum coca) alongside cocaine.[3][4] Understanding the chemical and biosynthetic relationship between this compound and cocaine alkaloids is crucial for the development of novel therapeutics, forensic analysis, and the study of plant metabolic pathways.

This guide will delve into the fundamental aspects of this compound, its stereoisomerism with tropine, their common precursor tropinone, and the biosynthetic cascade leading to the formation of cocaine.

Chemical Structures and Stereochemistry

The core of all tropane alkaloids is the 8-azabicyclo[3.2.1]octane skeleton. The stereochemical configuration of the substituent at the C-3 position dictates the identity of the alcohol as either tropine or this compound.

-

Tropinone : The ketone precursor to both tropine and this compound.[5]

-

Tropine (3α-tropanol) : The hydroxyl group is in an axial orientation.

-

This compound (3β-tropanol) : The hydroxyl group is in an equatorial orientation.[3]

-

Cocaine : The methyl ester of benzoylecgonine (B1201016), where ecgonine (B8798807) itself is a derivative of tropine.

The stereochemistry of the hydroxyl group in tropine and this compound significantly influences their physical and chemical properties, as well as their biological activity and the conformation of the bicyclic system.[6]

Caption: Relationship of Tropane Alkaloids.

Biosynthesis of Cocaine Alkaloids

The biosynthesis of cocaine is a complex, multi-step process that originates from the amino acid L-ornithine.[7] The pathway can be broadly divided into the formation of the tropane ring and subsequent modifications to yield cocaine.

The key intermediate, tropinone, is formed through a series of enzymatic reactions. Tropinone then serves as a branch point. In Solanaceae plants, tropinone is primarily reduced to tropine by tropinone reductase I (TR-I).[2][5] In Erythroxylum coca, while TR-I is present, another enzyme, tropinone reductase II (TR-II), stereospecifically reduces tropinone to this compound.[2][8]

However, the main pathway to cocaine involves the reduction of methylecgonone, not the direct esterification of a simple tropane alcohol. The biosynthesis starts with the formation of the N-methyl-Δ¹-pyrrolinium cation from ornithine.[7][9] This cation then reacts with a C4 unit to form the bicyclic tropane core.[7] A key intermediate, methylecgonone, is then reduced by methylecgonone reductase (MecgoR) to form methylecgonine (B8769275).[10][11] Finally, cocaine synthase (CS) catalyzes the benzoylation of methylecgonine to produce cocaine.[10] While this compound is present in coca leaves, its direct role as a primary precursor to cocaine is not the main biosynthetic route.[4]

Caption: Simplified Cocaine Biosynthesis Pathway.

Synthesis and Chemical Transformations

Synthesis of Tropinone

The classic laboratory synthesis of tropinone was developed by Richard Willstätter in 1901 and later optimized by Robert Robinson in 1917.[5] Robinson's synthesis is a biomimetic one-pot reaction involving succinaldehyde, methylamine, and acetonedicarboxylic acid, with yields reported to exceed 90% with improvements.[5]

Reduction of Tropinone to Tropine and this compound

The reduction of tropinone can yield either tropine or this compound, depending on the reducing agent and reaction conditions. Stereoselective synthesis is key to obtaining the desired isomer.

-

Meerwein-Ponndorf-Verley reduction or sodium metal in n-pentanol has been reported to favor the formation of this compound.[3]

-

In biological systems, the enzymes Tropinone Reductase I (TRI) and Tropinone Reductase II (TRII) catalyze the stereospecific reduction to tropine and this compound, respectively.[5][8]

Data Presentation

Table 1: Physicochemical Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| This compound | (1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | C₈H₁₅NO | 141.214 | 135-97-7 |

| Tropine | (1R,3S,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | C₈H₁₅NO | 141.214 | 120-29-6 |

| Tropinone | 8-Methyl-8-azabicyclo[3.2.1]octan-3-one | C₈H₁₃NO | 139.196 | 532-24-1 |

| Cocaine | Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | C₁₇H₂₁NO₄ | 303.353 | 50-36-2 |

Table 2: Quantitative Analysis Data for Cocaine and Metabolites in Biological Samples

| Analytical Method | Matrix | Analyte | Quantitation Limit | Reference |

| HPLC | Plasma | Cocaine, Cocaethylene (B1209957), Norcocaine, Norcocaethylene | 25 ng/mL | [12] |

| HPLC | Plasma | Benzoylecgonine, Benzoylnorecgonine | 50 ng/mL | [12] |

| HPLC | Urine | Cocaine, Cocaethylene, Norcocaine, Norcocaethylene | 5 ng/mL | [12] |

| HPLC | Urine | Benzoylecgonine, Benzoylnorecgonine | 12.5 ng/mL | [12] |

| Gas-Liquid Chromatography | Urine/Plasma | Cocaine, Benzoylecgonine, Ecgonine | Picomole quantities | [13] |

Experimental Protocols

General Protocol for Tropane Alkaloid Extraction from Plant Material (Acid-Base Liquid-Liquid Extraction)

This protocol is a standard method for the isolation of tropane alkaloids from plant sources.[14][15]

-

Sample Preparation : Dry and grind the plant material to a fine powder.

-

Acidification : Macerate the powdered material in an acidic aqueous solution (e.g., 1% HCl or H₂SO₄) to protonate the alkaloids, rendering them water-soluble.[14]

-

Filtration : Filter the mixture to separate the solid plant material from the acidic aqueous extract containing the alkaloid salts.

-

Basification : Cool the aqueous extract and add a base (e.g., concentrated ammonia (B1221849) or 10% NaOH) until the pH reaches 9-10. This converts the alkaloid salts back to their freebase form.[14]

-

Extraction : Extract the basified aqueous solution multiple times with an organic solvent (e.g., dichloromethane (B109758) or chloroform). The freebase alkaloids will partition into the organic layer.[14][16]

-

Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.[14]

Caption: General Tropane Alkaloid Extraction Workflow.

Purification by Column Chromatography

This is a common technique for separating individual alkaloids from a crude extract.[15][17]

-

Stationary Phase : Prepare a column with a suitable adsorbent, typically silica (B1680970) gel.

-

Sample Loading : Dissolve the crude alkaloid mixture in a minimal amount of the mobile phase and load it onto the column.[14]

-